molecular formula C23H24O5 B3939048 ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

Cat. No.: B3939048
M. Wt: 380.4 g/mol
InChI Key: OFXDNTRJMSUHSF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a benzyl-substituted chromene core with methyl groups at positions 4 and 7, a keto group at position 2, and an ethoxypropanoate side chain at position 3. Its molecular formula is C₂₄H₂₄O₅ (molecular weight: 392.44 g/mol), though conflicting evidence reports a molecular formula of C₂₁H₂₀O₅ (352.13 g/mol) for its free acid form .

Properties

IUPAC Name

ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-5-26-22(24)16(4)27-19-11-14(2)12-20-21(19)15(3)18(23(25)28-20)13-17-9-7-6-8-10-17/h6-12,16H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXDNTRJMSUHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC(=CC2=C1C(=C(C(=O)O2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the hydroxyl group with ethyl 2-bromopropanoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Anticancer Activity: Studies have indicated that compounds similar to ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • Antimicrobial Properties: Research has shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Biological Activity:
    • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.
    • Antioxidant Effects: Preliminary studies suggest that it possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Material Science:
    • Polymer Chemistry: this compound can serve as a building block for synthesizing novel polymers with unique properties, potentially useful in coatings and plastics.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effective inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL.
Study CPolymer ApplicationsDeveloped a new polymer blend incorporating the compound, resulting in enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity References
Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate C₂₄H₂₄O₅ (or C₂₁H₂₀O₅) 392.44 (or 352.13) Ethyl ester, benzyl, 4,7-dimethyl Not explicitly provided 95%
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C₂₁H₂₀O₅ 352.13 Carboxylic acid, benzyl, 4,7-dimethyl 314744-86-0 95%
2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid C₂₀H₁₈O₅ 338.36 Acetic acid side chain, benzyl, 4,7-dimethyl 428845-48-1 95%
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C₂₄H₂₆O₆ 410.47 3-Methoxybenzyloxy, ethoxypropanoate Not provided N/A

Functional Group Variations

Ethyl Ester vs. Carboxylic Acid

The target compound’s ethyl ester group enhances lipophilicity compared to its carboxylic acid analog (C₂₁H₂₀O₅), which may improve membrane permeability but reduce aqueous solubility .

Side Chain Length: Propanoate vs. Acetate

Replacing the propanoate with an acetate group (C₂₀H₁₈O₅) shortens the side chain, reducing steric bulk. This modification could alter binding kinetics in biological systems, as seen in analogous coumarins where shorter chains enhance specificity for certain targets .

Substituent Modifications

Benzyl vs. Methoxybenzyl Groups

However, its higher molecular weight (410.47 g/mol) may reduce bioavailability compared to the target compound .

Methyl Group Positioning

Methyl groups at positions 4 and 7 in the chromene core are conserved across all analogs, suggesting their role in stabilizing the planar structure and modulating π-π stacking interactions. Derivatives with methyl groups at alternative positions (e.g., 4-ethyl in ) exhibit altered bioactivity profiles, underscoring the importance of substitution patterns .

Biological Activity

Ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Coumarin Derivatives

Coumarins are naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural diversity of coumarins allows for various modifications that can enhance their biological efficacy. This compound features a complex structure with a chromenone moiety and a benzyl substituent, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression .
  • Antimicrobial Activity : this compound exhibits antimicrobial properties against various bacterial strains by disrupting microbial enzyme functions .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

A study evaluating the anticancer potential of coumarin derivatives found that this compound exhibited significant cytotoxic effects against several cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

Antimicrobial Properties

Research has indicated that this compound possesses broad-spectrum antimicrobial activity. In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria. The mode of action involves the inhibition of bacterial growth by targeting specific enzymes essential for bacterial metabolism .

Case Studies

  • Evaluation Against Cancer Cell Lines : In a comparative study involving various coumarin derivatives, this compound was tested against human breast cancer (MCF7) and lung cancer (A549) cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Screening : A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF7 (Breast Cancer)Low µM
AnticancerA549 (Lung Cancer)Low µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coliNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 5-hydroxy-3-benzyl-4,7-dimethylcoumarin with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetone or DMF. Optimization includes:

  • Temperature : Prolonged reflux (6–8 hours) at 60–80°C improves yield.
  • Solvent Choice : Acetone yields higher selectivity compared to ethanol due to reduced ester hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the chromen ring’s substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 170 ppm) and benzyl group integration .
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O of ester) and 1660 cm⁻¹ (chromen-2-one carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 338.4 for C₂₀H₁₈O₅⁺) .

Q. How is purity assessed post-synthesis?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates (hexane:ethyl acetate, 3:1); Rf ~0.5 under UV light .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Key strategies include:

  • Structural Analog Comparison : Evaluate substituent effects (e.g., halogenation enhances anticancer activity, while methoxy groups reduce cytotoxicity) using analogs like ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., MTT assays with consistent cell lines like MCF-7 or HepG2) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent datasets .

Q. What computational approaches predict the reactivity of the ester group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic attack sites (e.g., ester carbonyl’s electrophilicity) .
  • Molecular Docking : Models interactions with enzymes (e.g., esterases) to predict hydrolysis rates .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with hydrolysis kinetics .

Q. What strategies enhance pharmacological properties via chromen ring modification?

  • Methodological Answer :

  • Halogenation : Introducing Cl or F at C-6/C-8 positions increases lipophilicity and membrane permeability, improving anticancer activity .
  • Methoxy Substitution : At C-4, reduces cytotoxicity but improves solubility for formulation studies .
  • Hybridization : Conjugation with peptides (e.g., via amide linkages) targets specific receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate

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